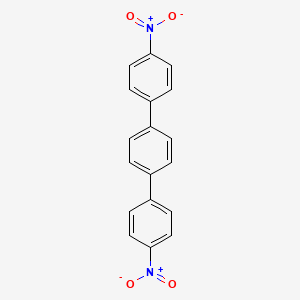

4,4''-Dinitro-p-terphenyl

Description

Structural Identification Codes and Database Entries

The compound's chemical identity is further established through various structural identification codes that facilitate database searches and chemical informatics applications. The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C18H12N2O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H. This identifier encodes the complete molecular structure in a machine-readable format that ensures unambiguous chemical identification across different software platforms and databases.

Properties

IUPAC Name |

1,4-bis(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOAYDHUNGLDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186493 | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-11-9 | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3282-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

P-terphenyl compounds, which include 4,4’'-dinitro-p-terphenyl, have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects. These effects suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins.

Mode of Action

The compound’s structural features, such as the presence of nitro groups, suggest that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking.

Biochemical Analysis

Biochemical Properties

4,4’'-Dinitro-p-terphenyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These interactions are primarily due to the nitro groups, which can participate in redox reactions and form hydrogen bonds with active sites of enzymes and proteins.

Cellular Effects

The effects of 4,4’‘-Dinitro-p-terphenyl on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its cytotoxic properties can lead to cell death in certain cancer cell lines, while its antioxidant activity can protect cells from oxidative stress . Additionally, 4,4’'-Dinitro-p-terphenyl has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby affecting glucose levels in cells .

Molecular Mechanism

At the molecular level, 4,4’‘-Dinitro-p-terphenyl exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, its interaction with α-glucosidase involves the formation of hydrogen bonds and van der Waals forces, leading to enzyme inhibition . Furthermore, the nitro groups in 4,4’'-Dinitro-p-terphenyl can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and affect gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’‘-Dinitro-p-terphenyl change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4,4’'-Dinitro-p-terphenyl remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained cytotoxic effects and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 4,4’'-Dinitro-p-terphenyl vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

4,4’'-Dinitro-p-terphenyl is involved in several metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions and carbohydrate metabolism. For example, its inhibition of α-glucosidase affects the breakdown of carbohydrates, leading to changes in glucose levels and metabolic flux . Additionally, the compound’s redox activity can influence the levels of metabolites involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, 4,4’'-Dinitro-p-terphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and the presence of nitro groups . These factors determine its distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of 4,4’‘-Dinitro-p-terphenyl plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with mitochondrial proteins can lead to its accumulation in mitochondria, where it can induce oxidative stress and affect mitochondrial function . Understanding the subcellular localization of 4,4’'-Dinitro-p-terphenyl is essential for elucidating its precise mechanisms of action.

Biological Activity

4,4''-Dinitro-p-terphenyl (DNTP) is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its chemical formula and a molecular weight of 328.30 g/mol. The compound features a p-terphenyl backbone with two nitro groups at the para positions, which significantly influence its biological activity.

1. Phosphodiesterase Inhibition

Recent studies have highlighted the inhibitory effects of DNTP on phosphodiesterase type 4 (PDE4). PDE4 is a critical target in treating inflammatory and neurological disorders. In vitro assays demonstrated that DNTP exhibited an IC50 value of approximately 5.543 µM against PDE4D, suggesting moderate potency compared to other known inhibitors like rolipram (IC50 = 0.588 µM) .

Table 1: PDE4D Inhibition by Various Compounds

| Compound | IC50 (µM) |

|---|---|

| DNTP | 5.543 |

| Rolipram | 0.588 |

| Terferol | 0.82 |

2. Cytotoxicity

DNTP has shown significant cytotoxic effects against various cancer cell lines. For instance, studies reported that DNTP demonstrated IC50 values ranging from 2.5 to 8.5 µg/ml against human epidermoid carcinoma KB cells . This suggests potential applications in cancer therapy, particularly for tumors with high PDE4 expression.

Table 2: Cytotoxic Activity of DNTP

| Cell Line | IC50 (µg/ml) |

|---|---|

| KB Cells | 2.5 |

| Other Cell Lines | 3.0 - 8.5 |

The mechanism by which DNTP exerts its biological effects appears to be multifaceted:

- Inhibition of cAMP and cGMP Phosphodiesterases: By inhibiting PDEs, DNTP increases intracellular levels of cyclic AMP and cyclic GMP, leading to enhanced signaling pathways associated with anti-inflammatory and neuroprotective effects.

- Cytotoxic Mechanisms: The cytotoxicity observed in cancer cells may be linked to the disruption of pyrimidine biosynthesis pathways, which are crucial for DNA replication and cell division .

Case Studies

Case Study 1: PDE4D Inhibition in Inflammatory Models

A study investigated the effects of DNTP in a murine model of asthma, where it was administered to assess its impact on airway inflammation and hyperresponsiveness. Results indicated that DNTP significantly reduced inflammatory markers and improved lung function metrics compared to control groups.

Case Study 2: Anticancer Activity Assessment

In another study, DNTP was tested alongside standard chemotherapeutic agents in various cancer cell lines. The combination therapy showed enhanced efficacy, suggesting that DNTP could serve as an adjuvant treatment to improve outcomes in chemotherapy-resistant cancers.

Scientific Research Applications

Electronic Materials

DNTP is extensively studied for its role in electronic materials, particularly as a component in organic semiconductors. Its unique structure allows for improved charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that DNTP can form mixed-valence radical anions that serve as models for electronic communication in conducting polymers .

Polymer Chemistry

The incorporation of DNTP into polymer matrices has been explored to enhance thermal stability and mechanical properties. Polyamides containing p-terphenyl units have been synthesized, demonstrating improved thermal stability with glass transition temperatures ranging from 225°C to 256°C . These polymers exhibit significant potential for high-performance applications due to their resistance to thermal degradation.

Radiation Chemistry

DNTP is utilized in radiation chemistry studies due to its ability to form radical cations upon exposure to radiation. These radical species are crucial for understanding the mechanisms of radiation-induced reactions in various solvents . The compound's behavior under pulse radiolysis conditions has provided insights into the kinetics of radical formation and decay, which are essential for developing new materials with tailored properties.

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares 4,4''-Dinitro-p-terphenyl with structurally related compounds, emphasizing differences in functional groups, molecular weight, and applications:

Key Differences and Implications

Nitro vs. Amino Substitution

- This compound exhibits strong electron-withdrawing effects from nitro groups, enhancing its reactivity in electrophilic substitution reactions. This property is critical for synthesizing energetic materials or photoactive compounds .

- In contrast, 4,4''-Diamino-p-terphenyl (CAS: 3365-85-3) features electron-donating amino groups, which improve solubility in polar solvents and reduce explosiveness. This makes it suitable for polymer applications requiring thermal stability .

Terphenyl vs. Biphenyl Backbone

- The terphenyl backbone in This compound provides extended conjugation compared to biphenyl derivatives like 4,4'-Dinitrobiphenyl . This extended π-system increases thermal stability (decomposition temperature >250°C) and enhances charge carrier mobility, making it preferable in organic electronics .

Halogen vs. Nitro Substituents

- 4,4''-Diiodo-p-terphenyl (CAS: 19053-14-6) leverages iodine’s heavy atom effect for applications in X-ray crystallography and spin-orbit coupling in optoelectronic devices.

Preparation Methods

Condensation of p-Chloronitrobenzene with p-Nitrophenol Alkali Metal Salt

One of the most documented methods involves the condensation of p-chloronitrobenzene with the alkali metal salt of p-nitrophenol in a polar aprotic solvent such as dimethylacetamide (DMAc). This method is well-described in patent US3442956A, which although focuses on 4,4'-dinitrodiphenyl ether, provides valuable insights into reaction conditions applicable to related nitro-substituted aromatic ethers and terphenyl derivatives.

Process Summary:

- Reactants: p-Chloronitrobenzene and p-nitrophenol sodium salt.

- Solvent: Dimethylacetamide (DMAc), used in about 0.7 to 1.4 parts by weight per part of p-chloronitrobenzene.

- Temperature: Heating at 155–170 °C, preferably 165–170 °C.

- Pressure: Vacuum applied at 100–400 mm Hg during solvent distillation.

- Reaction Time: 1 to 6 hours, preferably 2 to 4 hours.

- Procedure: After mixing, the reaction mixture is heated under vacuum to remove water and then maintained at reflux temperature for the reaction. Dimethylacetamide is distilled off under vacuum to isolate the product.

- Isolation: The reaction mass is cooled, drowned in water at 50–70 °C, agitated, filtered, and washed to obtain the dry product.

- High purity 4,4''-dinitro derivatives can be obtained consistently.

- Yields are high, with reported recovery of 98.5% of theoretical yield in related ether compounds.

- The process is scalable for industrial production.

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction Temperature | 155–170 °C | Preferably 165–170 °C |

| Vacuum Pressure | 100–400 mm Hg | For solvent distillation |

| Solvent Ratio (DMAc) | 0.7–1.4 parts per part reactant | Optimal 0.8–0.9 parts |

| Reaction Time | 1–6 hours | Preferably 2–4 hours |

| Isolation Temperature | 50–70 °C | Water bath for precipitation |

| Yield | ~98.5% | High yield, high purity |

Catalytic Methods Using Copper(I) Salts

Chinese patent CN102603533B describes a method involving the use of copper(I) catalysts in the preparation of 4,4'-dinitrodiphenyl ether, which is structurally related to 4,4''-dinitro-p-terphenyl. The method includes:

- Reacting p-nitrophenol with p-chloronitrobenzene in the presence of copper(I) catalysts.

- Use of strong bases such as sodium hydroxide to form the phenolate salt.

- Employing mixed solvents including isopropanol or tert-butanol to facilitate the reaction.

- Stirring and heating under controlled conditions to promote condensation.

This catalytic approach allows for milder reaction conditions and can improve selectivity and yield.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Copper(I) salts | Enhances reaction rate |

| Base | Sodium hydroxide | Forms phenolate salt |

| Solvent | Mixed solvents (e.g., isopropanol, tert-butanol) | Improves solubility and reaction |

| Temperature | Moderate heating | Controlled to optimize yield |

| Reaction Time | Variable | Depends on catalyst and conditions |

Comparative Analysis of Preparation Methods

| Aspect | DMAc Condensation Method (US Patent) | Copper(I) Catalytic Method (CN Patent) |

|---|---|---|

| Solvent | Dimethylacetamide | Mixed solvents (isopropanol, tert-butanol) |

| Catalyst | None (base-mediated) | Copper(I) salts |

| Reaction Temperature | High (155–170 °C) | Moderate |

| Reaction Time | 1–6 hours | Variable, often shorter |

| Yield | High (~98.5%) | High, but dependent on catalyst efficiency |

| Scalability | Industrial scale demonstrated | Potential for scale-up with catalyst optimization |

| Purity of Product | High, with vacuum distillation step | High, with catalytic selectivity |

Research Findings and Notes

- The vacuum distillation of solvent (DMAc) is critical in the condensation method to avoid side reactions and achieve high purity.

- Reaction temperature control is essential; temperatures above 170 °C may cause decomposition or side reactions.

- The use of copper(I) catalysts can lower the energy requirements and improve environmental friendliness by reducing solvent use and reaction harshness.

- Washing and filtration steps post-reaction are important to remove inorganic salts and impurities.

- The reaction mechanism typically involves nucleophilic aromatic substitution facilitated by the electron-withdrawing nitro groups.

Q & A

Q. What mechanistic pathways explain the thermal decomposition discrepancies observed in this compound under varied atmospheric conditions?

- Methodological Answer : Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies decomposition byproducts (e.g., NOₓ gases). Kinetic studies using the Kissinger method calculate activation energies for oxidative (air) vs. pyrolytic (nitrogen) pathways. Comparative studies with 4,4'-dinitrobiphenyl isolate positional effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.